molecular formula C18H33NOSn B598357 5-Methoxy-3-(tributylstannyl)pyridine CAS No. 1204580-74-4

5-Methoxy-3-(tributylstannyl)pyridine

Cat. No. B598357
M. Wt: 398.178
InChI Key: HLVKQYWOEUQEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-(tributylstannyl)pyridine is a chemical compound with the CAS Number: 1204580-74-4 . It has a molecular weight of 398.18 . The IUPAC name for this compound is 3-methoxy-5-(tributylstannyl)pyridine .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-3-(tributylstannyl)pyridine can be represented by the SMILES string CCCCSn(CCCC)c1cncc(OC)c1 . The InChI code for this compound is 1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; .


Physical And Chemical Properties Analysis

5-Methoxy-3-(tributylstannyl)pyridine is a solid substance . It has a molecular weight of 398.18 .

Scientific Research Applications

Radioligand Development for Neurological Studies

Compounds similar to "5-Methoxy-3-(tributylstannyl)pyridine" have been utilized in the development of selective radioligands for neurological research. For example, Patel et al. (2003) characterized the in vitro properties of 3-[3H]methoxy-5-(pyridin-2-ylethynyl)pyridine ([3H]MethoxyPyEP), an analogue of the mGluR(5) receptor subtype antagonist, revealing its utility in studying mGluR5 receptor distribution and pharmacological properties in the brain (Patel et al., 2003).

Insecticidal Applications

Pyridine derivatives, which share a core structural motif with "5-Methoxy-3-(tributylstannyl)pyridine," have been explored for their potential as insecticides. Bakhite et al. (2014) synthesized and evaluated the toxicity of various pyridine derivatives against cowpea aphids, demonstrating significant insecticidal activity and suggesting a promising area for the application of such compounds in agricultural research (Bakhite et al., 2014).

Electropolymerization and Material Science

Krompiec et al. (2008) reported on the synthesis and electropolymerization of 3,5-dithienylpyridines and their complexes, indicating the potential of these compounds in creating new electrochromic polymers. Such materials are of interest for their electrochemical stability and utility in various technological applications, including displays and sensors (Krompiec et al., 2008).

Anticancer Research

Modifications of pyridine derivatives have been explored for the development of anticancer agents. Wang et al. (2015) investigated the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, showing potent antiproliferative activities and reduced toxicity, highlighting the therapeutic potential of such compounds in oncology (Wang et al., 2015).

Organic Synthesis and Chemical Transformations

Research into the synthesis and properties of pyridine derivatives, as seen in the work by Bera et al. (2011), contributes to the development of methodologies for creating complex organic molecules. This area of research is fundamental for advancing drug development, material science, and analytical chemistry (Bera et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . The precautionary statements include P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 .

properties

IUPAC Name

tributyl-(5-methoxypyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVKQYWOEUQEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656783
Record name 3-Methoxy-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-(tributylstannyl)pyridine

CAS RN

1204580-74-4
Record name 3-Methoxy-5-(tributylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204580-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.